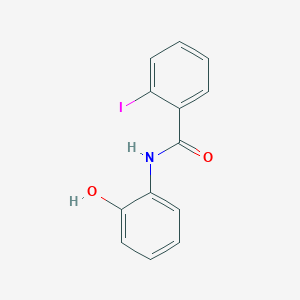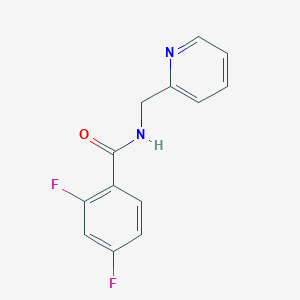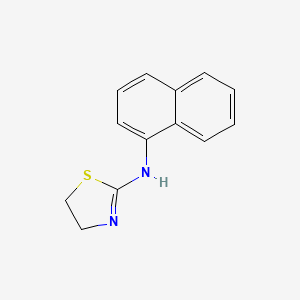
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is expressed on immune cells and is involved in the regulation of inflammation and immune responses.
Mecanismo De Acción
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide exerts its effects by selectively binding to the CB2 receptor, which is expressed on immune cells. This binding leads to the activation of various intracellular signaling pathways, resulting in the modulation of immune responses and inflammation. 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to have direct effects on cancer cells, inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of T cell and B cell responses, and the inhibition of angiogenesis. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide in humans, particularly in the context of inflammatory and autoimmune diseases. Finally, there is a need for the development of more potent and selective CB2 receptor agonists for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridinemethanol to form 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have anticancer properties, particularly in breast cancer and glioblastoma.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-6-12(2)14(8-11)15(18)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNQBIUTJCRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)

![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)



![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
